molecular formula C16H17BrO5S B7440472 2,5-Dimethylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate

2,5-Dimethylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate

Cat. No.: B7440472
M. Wt: 401.3 g/mol
InChI Key: JKSWYXGJQHTQCD-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with bromine and methoxy groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate typically involves the sulfonation of 4-bromo-2,5-dimethoxybenzene. The process begins with the bromination of 2,5-dimethoxybenzene using bromine in the presence of a suitable solvent like acetic acid . The resulting 4-bromo-2,5-dimethoxybenzene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The sulfonate group can be reduced to form sulfinates or thiols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted benzene derivatives, quinones, and sulfinates.

Scientific Research Applications

2,5-Dimethylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Dimethylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate exerts its effects involves interactions with specific molecular targets and pathways. The sulfonate group can interact with various enzymes and proteins, leading to alterations in their activity. The bromine and methoxy groups can further modulate these interactions by affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-dimethoxybenzaldehyde
  • 1,4-Dibromo-2,5-dimethoxybenzene
  • 2,5-Dimethoxy-4-bromophenethylamine

Uniqueness

Compared to similar compounds, 2,5-Dimethylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate is unique due to the presence of the sulfonate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2,5-dimethylphenyl) 4-bromo-2,5-dimethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO5S/c1-10-5-6-11(2)13(7-10)22-23(18,19)16-9-14(20-3)12(17)8-15(16)21-4/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSWYXGJQHTQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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